N-(4-butylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-2-3-7-17-10-12-18(13-11-17)25-20(29)16-28-23(30)27-15-14-24-22(21(27)26-28)31-19-8-5-4-6-9-19/h4-6,8-15H,2-3,7,16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAUOQFDZTXERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Butylphenyl Substituent: The butylphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids, depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development and production.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazolopyrazine core is known to interact with various biological pathways, potentially affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Compound A :
Name : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide
Molecular Formula : C₂₂H₂₀ClN₅O₃S
Key Differences :
- Sulfur Substituent : 4-Chlorobenzylsulfanyl at position 8 (vs. phenylsulfanyl in the target compound).
- Acetamide Group: 4-Methoxybenzyl (vs. 4-butylphenyl). The 4-methoxybenzyl group introduces polarity, which could influence pharmacokinetics .
Compound B :
Name : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide
Molecular Formula : C₂₃H₂₂ClN₅O₂S
Key Differences :
- Sulfur Substituent : Same as Compound A.
- Acetamide Group : 2,5-Dimethylphenyl (vs. 4-butylphenyl).
Implications : The methyl groups on the phenyl ring may sterically hinder interactions with hydrophobic binding pockets, reducing bioavailability compared to the linear 4-butyl chain in the target compound .
Compound C : 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides
Core Structure: Quinazolinone (vs. triazolo[4,3-a]pyrazine). Key Findings:
- Anti-inflammatory Activity: Moderate activity observed, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming Diclofenac in some assays.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
N-(4-butylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS Number: 1216805-15-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 433.5 g/mol. The compound features a triazole ring and various functional groups that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O2S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 1216805-15-0 |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Compounds similar to this one have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The following findings are noteworthy:
- IC50 values for related compounds indicate effective inhibition:
- AChE: IC50 values ranging from 10.4 μM to 18.1 μM.
- BChE: IC50 values ranging from 7.7 μM to 30.1 μM.
Antimicrobial Activity
Triazole derivatives have also been recognized for their antimicrobial properties. Although specific data on this compound is scarce, related compounds have shown:
- Broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole-containing compounds:
-
Cytotoxicity Assays : A study examining various triazole derivatives found significant cytotoxic effects against multiple cancer cell lines including MCF-7 and HCT116.
Compound Cell Line IC50 (μM) Triazole Derivative A MCF-7 15 Triazole Derivative B HCT116 12 - Mechanistic Studies : Research into the mechanisms of action revealed that these compounds can disrupt cellular processes in pathogens by interfering with DNA synthesis and protein function.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-butylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the triazolopyrazine core via condensation reactions under inert atmospheres (N₂ or Ar) to prevent oxidation .
- Step 2 : Introduction of the phenylsulfanyl group through nucleophilic substitution, requiring precise temperature control (60–80°C) and catalysts like K₂CO₃ .
- Step 3 : Acetamide coupling via amidation, optimized using coupling agents (e.g., HATU) in anhydrous DMF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) yield >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Answer : Key analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and detect impurities (e.g., residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98% by area normalization) .
Q. What functional groups in the compound’s structure contribute to its potential bioactivity?
- Answer : Critical moieties include:
- Triazolopyrazine core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Phenylsulfanyl group : Improves lipophilicity and membrane permeability .
- Acetamide side chain : Facilitates hydrogen bonding with receptors (e.g., kinase ATP-binding pockets) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Answer : Contradictions arise from variations in assay conditions. Mitigation strategies include:
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for DMSO solvent effects (<0.1% v/v) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates to confirm potency .
- Target Engagement Studies : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies are effective for improving the compound’s aqueous solubility and metabolic stability?
- Answer :
- Solubility : Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salt) to enhance dissolution .
- Stability :
- pH Optimization : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to identify degradation pathways .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
Q. What in silico methods are suitable for predicting the compound’s pharmacokinetics and target interactions?
- Answer : Computational approaches include:
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2, EGFR) .
- QSAR Modeling : Develop quantitative structure-activity relationships to predict ADMET properties (e.g., logP, CYP inhibition) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
Q. How can substitution patterns on the triazolopyrazine core be optimized to enhance target selectivity?
- Answer :
- SAR Studies : Synthesize analogs with substituents at positions 6 and 8 (e.g., -OCH₃, -F) to map steric/electronic effects .
- Regioselective Modifications : Use directing groups (e.g., -Bpin) for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
- Crystallography : Solve co-crystal structures with targets (e.g., PDB deposition) to guide rational design .
Q. What advanced analytical techniques resolve ambiguities in spectral data during structural characterization?
- Answer :
- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm connectivity in the triazolopyrazine core .
- X-ray Crystallography : Resolve tautomerism in the triazole ring (e.g., 1H vs. 2H tautomers) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen environments in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
